REACTION_CXSMILES
|
O[N:2]=[C:3]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[C:4]1([CH3:12])[CH3:11].[OH-].[NH4+].[H][H]>CO.[Ni]>[NH2:2][CH:3]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[C:4]1([CH3:12])[CH3:11] |f:1.2|
|
Name
|
methyl 3-(hydroxyimino)-2,2-dimethylcyclobutanecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C1C(C(C1)C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C(C1)C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |